![molecular formula C16H12ClN3OS B2938047 3-chloro-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392241-23-5](/img/structure/B2938047.png)
3-chloro-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule and the nature of chemical bonds between the atoms .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactivity of the compound and predicting its behavior in different chemical reactions .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties .Scientific Research Applications
Synthesis Methods
Oxidative Dimerization of Thioamides : Thiadiazoles, including structures similar to 3-chloro-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide, can be synthesized via the oxidative dimerization of thioamides. This method involves using electrophilic reagents and has been shown to yield high results (Takikawa et al., 1985).
Microwave-Assisted Synthesis : A microwave-assisted, solvent-free synthesis approach has been developed for thiadiazole derivatives. This method provides a more efficient and cleaner alternative to traditional synthesis techniques (Saeed, 2009).
Biological and Pharmaceutical Applications
Anticancer Properties : Certain thiadiazole derivatives, related to the compound , have shown promising anticancer activity against various human cancer cell lines. This highlights their potential in developing new cancer treatments (Tiwari et al., 2017).
Insecticidal Activity : Some thiadiazole compounds, synthesized using related methodologies, have exhibited significant insecticidal activity, suggesting potential applications in pest control (Mohamed et al., 2020).
Nematocidal Activity : Derivatives of thiadiazole, with structures similar to the compound of interest, have shown effective nematocidal activity, indicating potential in controlling nematode infestations (Liu et al., 2022).
Chemical and Material Science Applications
Electrochemical Applications : Thiadiazole derivatives have been used in electrochemical methods for synthesizing benzothiazoles and thiazolopyridines, indicating their utility in developing new materials (Qian et al., 2017).
Sensor Development : Thiadiazole derivatives have been used in creating selective sensors, such as a chromium ion-selective electrode, demonstrating their applicability in analytical chemistry (Hajiaghababaei et al., 2016).
Mechanism of Action
Target of Action
The compound belongs to the class of benzamides and thiadiazoles. Benzamides have been known to interact with various receptors such as dopamine and serotonin receptors . Thiadiazoles have been reported to possess a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its target. For example, if it targets dopamine receptors, it may influence the dopaminergic pathway .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Given the potential targets, it could have effects on mood and behavior, inflammation, or cell proliferation .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3OS/c1-10-4-2-6-12(8-10)15-19-20-16(22-15)18-14(21)11-5-3-7-13(17)9-11/h2-9H,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BETSQJXIAIVNDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide |
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